
4-(2-pyridinyl)-4-Piperidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-pyridinyl)-4-Piperidinemethanol is a chemical compound that features a piperidine ring substituted with a pyridinyl group and a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of both piperidine and pyridine rings, making it a valuable molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridinyl)-4-Piperidinemethanol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed between 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-pyridinyl)-4-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of 4-(2-pyridinyl)-4-piperidone.
Reduction: Formation of 4-(2-piperidinyl)-4-Piperidinemethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(2-pyridinyl)-4-Piperidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-(2-pyridinyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-pyridinyl)-4-Piperidone: Similar structure but with a carbonyl group instead of a hydroxymethyl group.
4-(2-piperidinyl)-4-Piperidinemethanol: Reduced form with a piperidine ring instead of a pyridine ring.
4-(2-pyridinyl)-4-Piperidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group .
Uniqueness
4-(2-pyridinyl)-4-Piperidinemethanol is unique due to its combination of a pyridinyl group and a hydroxymethyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(4-pyridin-2-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11(4-7-12-8-5-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 |
Clave InChI |
JIWTTXFKHUWNNI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CO)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)


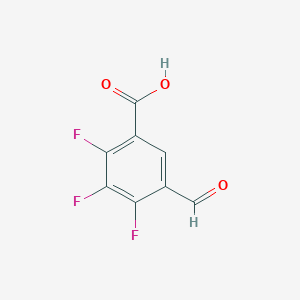
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
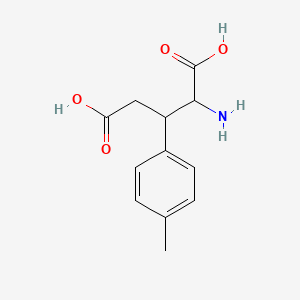
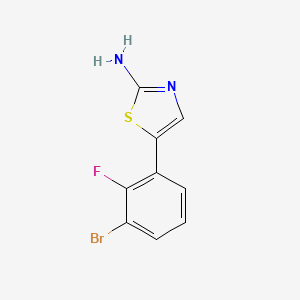
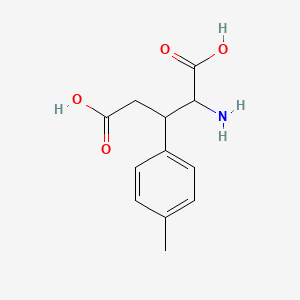
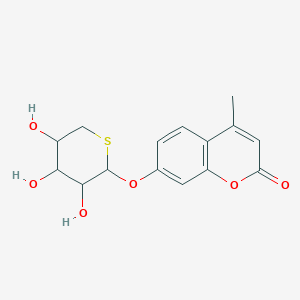
![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

